A Technical Guide to Potassium 4-(trifluoromethyl)phenyltrifluoroborate: Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to Potassium 4-(trifluoromethyl)phenyltrifluoroborate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium 4-(trifluoromethyl)phenyltrifluoroborate, with the CAS number 166328-08-1 , is a versatile and increasingly important reagent in modern organic synthesis, particularly within the realm of drug discovery and development.[1] Its stability, ease of handling, and reactivity in cross-coupling reactions make it a valuable building block for the introduction of the trifluoromethylphenyl moiety—a common pharmacophore in many active pharmaceutical ingredients (APIs). This guide provides an in-depth overview of the synthesis, physicochemical properties, and key applications of this compound, with a focus on detailed experimental protocols and its role in the development of novel therapeutics. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3][4][5][6]
Physicochemical Properties
Potassium 4-(trifluoromethyl)phenyltrifluoroborate is a white to off-white solid that is stable in air and moisture, a significant advantage over corresponding boronic acids.[1] This stability allows for easier storage and handling in a laboratory setting. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 166328-08-1 | [1] |
| Molecular Formula | C₇H₄BF₆K | [1] |
| Molecular Weight | 252.01 g/mol | |
| Melting Point | >300 °C | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Slightly soluble in water. Soluble in acetone. | [1][7] |
| SMILES | C1=CC(=CC=C1C(F)(F)F)B(F)(F)F.[K+] | |
| InChI | InChI=1S/C7H4BF6.K/c9-7(10,11)5-1-3-6(4-2-5)8(12,13)14;/h1-4H;/q-1;+1 |
Synthesis
The synthesis of potassium aryltrifluoroborates is generally achieved by the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂). This method is straightforward and typically high-yielding.
Experimental Protocol: General Synthesis of Potassium Aryltrifluoroborates
This protocol is adapted from a general procedure for the synthesis of potassium organotrifluoroborates.
Materials:
-
4-(Trifluoromethyl)phenylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
-
Acetonitrile
-
Round-bottomed flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Sintered glass funnel
Procedure:
-
In a round-bottomed flask equipped with a magnetic stir bar, dissolve 4-(trifluoromethyl)phenylboronic acid (1.0 equiv) in methanol.
-
Cool the solution to 0-5 °C using an ice bath.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equiv).
-
Slowly add the KHF₂ solution to the stirred boronic acid solution. A thick white precipitate will form.
-
Allow the reaction to stir at room temperature for 1-2 hours.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting solid, add acetonitrile and co-evaporate to remove residual water. Repeat this step twice.
-
The crude potassium 4-(trifluoromethyl)phenyltrifluoroborate can be purified by recrystallization from a suitable solvent system, such as acetonitrile/water or acetone/water.
-
Filter the purified product using a sintered glass funnel, wash with a small amount of cold water, and dry under vacuum.
Diagram of the Synthetic Workflow:
Applications in Suzuki-Miyaura Cross-Coupling Reactions
Potassium 4-(trifluoromethyl)phenyltrifluoroborate is a highly effective coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures found in many drug molecules.
Experimental Protocol: General Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the coupling of an aryl halide with Potassium 4-(trifluoromethyl)phenyltrifluoroborate.
Materials:
-
Aryl halide (e.g., aryl bromide or chloride) (1.0 equiv)
-
Potassium 4-(trifluoromethyl)phenyltrifluoroborate (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Solvent (e.g., Toluene/Water, Dioxane/Water)
-
Schlenk tube or microwave vial
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube or microwave vial, add the aryl halide (1.0 equiv), Potassium 4-(trifluoromethyl)phenyltrifluoroborate (1.2 equiv), and the base (3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the palladium catalyst and ligand (if applicable) under a positive pressure of the inert gas.
-
Add the degassed solvent system.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Role in Drug Discovery
The introduction of a trifluoromethyl (-CF₃) group into a drug candidate can significantly enhance its pharmacological profile.[2][3][4][5][6] The high electronegativity and steric bulk of the -CF₃ group can lead to:
-
Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic degradation, prolonging the in vivo half-life of the drug.[4]
-
Enhanced Lipophilicity: This can improve membrane permeability and oral bioavailability.[4]
-
Modulated pKa: The electron-withdrawing nature of the -CF₃ group can alter the acidity or basicity of nearby functional groups, which can be crucial for target binding.
-
Improved Binding Affinity: The -CF₃ group can participate in favorable interactions with the target protein, such as dipole-dipole or hydrophobic interactions.
Potassium 4-(trifluoromethyl)phenyltrifluoroborate serves as a key building block for incorporating this beneficial moiety into potential drug molecules, making it an invaluable tool for medicinal chemists.
Conclusion
Potassium 4-(trifluoromethyl)phenyltrifluoroborate is a stable, versatile, and highly effective reagent for the introduction of the 4-(trifluoromethyl)phenyl group in organic synthesis. Its primary application in Suzuki-Miyaura cross-coupling reactions has cemented its importance in the field of drug discovery, enabling the efficient synthesis of complex molecules with improved pharmacokinetic and pharmacodynamic properties. The detailed protocols and data presented in this guide are intended to facilitate its use by researchers and scientists in the pharmaceutical industry.
References
- 1. POTASSIUM 4-(TRIFLUOROMETHYL)PHENYLTRIFLUOROBORATE | 166328-08-1 [amp.chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 7. researchgate.net [researchgate.net]

